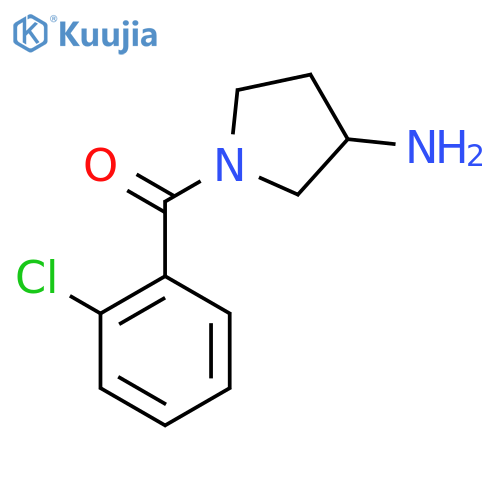Cas no 1340263-93-5 ((3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone)

1340263-93-5 structure
商品名:(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone
CAS番号:1340263-93-5
MF:C11H13ClN2O
メガワット:224.686721563339
CID:4775365
(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone 化学的及び物理的性質
名前と識別子
-
- (3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone
- (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone
-
- インチ: 1S/C11H13ClN2O/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14/h1-4,8H,5-7,13H2
- InChIKey: RZFSCNUSBRWNDE-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C(N1CCC(C1)N)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 247
- トポロジー分子極性表面積: 46.3
- 疎水性パラメータ計算基準値(XlogP): 1.3
(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1907-3559-0.5g |
(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |
1340263-93-5 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-3559-2.5g |
(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |
1340263-93-5 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| TRC | A226426-100mg |
(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |
1340263-93-5 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A226426-500mg |
(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |
1340263-93-5 | 500mg |
$ 365.00 | 2022-06-08 | ||
| Life Chemicals | F1907-3559-1g |
(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |
1340263-93-5 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-3559-0.25g |
(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |
1340263-93-5 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-3559-5g |
(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |
1340263-93-5 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-3559-10g |
(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |
1340263-93-5 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
| TRC | A226426-1g |
(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |
1340263-93-5 | 1g |
$ 570.00 | 2022-06-08 |
(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone 関連文献
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
1340263-93-5 ((3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone) 関連製品
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
